N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a trifluorophenyl group and a carboxamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyridine Derivatives:
Trifluorophenyl Compounds: Other trifluorophenyl-containing compounds also exhibit unique chemical reactivity and biological activity.
Uniqueness
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to the combination of its trifluorophenyl group and tetrazole-pyridine fused ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H6F3N5O |
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Molecular Weight |
293.20 g/mol |
IUPAC Name |
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21) |
InChI Key |
GISQNBRDDOZAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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